molecular formula C6H6ClN B1204626 3-(Chloromethyl)pyridine CAS No. 3099-31-8

3-(Chloromethyl)pyridine

Cat. No.: B1204626
CAS No.: 3099-31-8
M. Wt: 127.57 g/mol
InChI Key: CNQCWYFDIQSALX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridine is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, where a chloromethyl group is attached to the third carbon of the pyridine ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)pyridine typically involves the chloromethylation of pyridine derivatives. One common method starts with 3-methylpyridine, which is oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then esterified with methanol to form methyl pyridine-3-carboxylate. This ester is reduced to 3-pyridinemethanol, which is finally reacted with thionyl chloride to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction with thionyl chloride is typically conducted in an inert organic solvent to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include 3-aminomethylpyridine, 3-hydroxymethylpyridine, and 3-thiomethylpyridine.

    Oxidation: Products include pyridine-3-carboxaldehyde and pyridine-3-carboxylic acid.

    Reduction: The major product is 3-methylpyridine.

Scientific Research Applications

Industrial Applications

  • Pharmaceuticals :
    • Intermediate in Drug Synthesis : 3-(Chloromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential in treating conditions such as cancer and infectious diseases.
    • Case Study : Research has demonstrated the anticancer efficacy of compounds derived from this compound, showing moderate cytotoxicity against ovarian cancer cells while exhibiting lower toxicity to normal cells.
  • Agricultural Chemicals :
    • Insecticides and Herbicides : This compound is integral to the production of several insecticides and herbicides. Its reactivity allows for the formation of more complex structures that enhance pest control efficacy.
    • Research Insight : A synthetic method has been developed that improves yield and reduces costs associated with producing chloromethyl pyridine derivatives for agricultural use .
  • Chemical Reagents :
    • Reagent in Organic Reactions : this compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.
    • Mechanistic Studies : Studies have shown that this compound can participate in electrophilic aromatic substitutions, demonstrating its versatility as a building block in organic synthesis .

Toxicological Studies

While this compound has beneficial applications, it also poses health risks. Toxicological assessments indicate that it is carcinogenic in certain animal models, particularly noted in bioassays involving Fischer 344 rats and B6C3F1 mice. The studies revealed significant tumor incidence related to its administration, highlighting the need for caution in handling this compound .

Safety Considerations

Given its toxicological profile, safety measures are paramount when working with this compound:

  • Hazard Classification : The compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Proper protective equipment should be used to mitigate exposure risks .
  • Environmental Impact : Research into its environmental persistence and degradation pathways is ongoing to assess its ecological footprint.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pyridine involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophilic sites in biological molecules. This reactivity makes it useful in the synthesis of complex organic molecules and in modifying biological macromolecules .

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyridine
  • 4-(Chloromethyl)pyridine
  • 3-(Bromomethyl)pyridine
  • 2-(Bromomethyl)pyridine

Comparison: 3-(Chloromethyl)pyridine is unique due to the position of the chloromethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound often exhibits different reactivity patterns and is used in distinct synthetic applications .

Biological Activity

3-(Chloromethyl)pyridine, also known as 3-chloromethylpyridine hydrochloride, is a heterocyclic organic compound that exhibits significant biological activity. Its structure features a chloromethyl group attached to a pyridine ring, which contributes to its reactivity and potential applications in medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its carcinogenic properties, synthesis, and potential applications.

  • Molecular Formula : C6_6H7_7ClN
  • Molecular Weight : 164.03 g/mol
  • CAS Number : 6959-48-4

Carcinogenicity Studies

A significant body of research has investigated the carcinogenic potential of this compound. A notable bioassay conducted on Fischer 344 rats and B6C3F1 mice revealed that the compound is carcinogenic under specific conditions. Key findings from the study include:

  • Dosage : Rats were administered doses of 75 mg/kg (low-dose) and 150 mg/kg (high-dose), while mice received 100 mg/kg (low-dose) and 200 mg/kg (high-dose) three times a week.
  • Duration : The study lasted for up to 104 weeks.
  • Results : There was a significant increase in tumor incidence, particularly squamous-cell papillomas and carcinomas in male rats, with statistical significance (P < 0.001) noted in tumor development correlated with dosage levels .
SpeciesDose (mg/kg)Duration (weeks)Tumor TypeSignificance
Fischer 344 Rats75103Squamous-cell papillomasSignificant
Fischer 344 Rats15083CarcinomasSignificant
B6C3F1 Mice100102Squamous-cell papillomasSignificant
B6C3F1 Mice20081CarcinomasSignificant

The mechanism by which this compound exerts its biological effects is primarily through alkylation reactions. This compound can interact with nucleophilic sites on biomolecules such as proteins and DNA, leading to modifications that may disrupt normal cellular functions. This reactivity is characteristic of many alkylating agents, which are known to induce mutations and contribute to carcinogenesis .

Synthesis and Derivatives

The synthesis of this compound typically involves chlorination reactions on pyridine derivatives. Research has also highlighted the biological activities of various derivatives of this compound, suggesting potential applications in pest control due to moderate insecticidal and fungicidal properties .

Notable Derivatives

  • 2-Chloro-5-(chloromethyl)pyridine : Exhibits similar biological activities.
  • 2,6-Dichloro-3-(chloromethyl)pyridine : Shows enhanced reactivity due to additional chlorine substituents.

Case Studies and Applications

Research has explored the use of pyridine derivatives in various fields, including:

  • Medicinal Chemistry : Investigating the potential of these compounds in drug development.
  • Agricultural Chemistry : Evaluating their effectiveness as pesticides due to their biological activity against pests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Chloromethyl)pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves chlorination of pyridine derivatives. For example, thionyl chloride (SOCl₂) or sulfur oxychloride (SO₂Cl₂) under reflux conditions can introduce the chloromethyl group. Reaction optimization includes controlling temperature (60–80°C), solvent choice (e.g., dichloromethane), and catalyst use (e.g., AlCl₃) to minimize side products. Evidence from analogous compounds suggests yields improve with continuous addition methods to reduce byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer:

  • ¹H/¹³C NMR: The chloromethyl group (CH₂Cl) appears as a singlet at ~4.5 ppm (¹H) and ~45 ppm (¹³C). Pyridine ring protons resonate between 7.0–8.5 ppm.
  • X-ray Crystallography: Reveals planar pyridine ring geometry and bond lengths (C-Cl ≈ 1.79 Å). Intermolecular interactions, such as Cl⋯Cl contacts (~3.3 Å), may influence packing .

Q. How does the chloromethyl group’s reactivity differ from other halogenated pyridine derivatives in nucleophilic substitutions?

  • Methodological Answer: The chloromethyl group undergoes nucleophilic substitution more readily than aryl-bound halogens due to its sp³ hybridization. For example, azidation (NaN₃ in DMF) yields 3-(Azidomethyl)pyridine (38% isolated yield after column chromatography). Competitor reactions (e.g., hydrolysis) are suppressed by anhydrous conditions .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its 2- and 4-isomers in designing functionalized ligands or pharmaceuticals?

  • Methodological Answer: A comparative analysis of isomers reveals:

IsomerReactivity ProfileKey Applications
3-(Chloromethyl)High SN2 reactivity due to steric accessDrug intermediates, ligands
2-(Chloromethyl)Lower reactivity (steric hindrance)MRI contrast agents
4-(Chloromethyl)Intermediate reactivityPolymer crosslinking
This positional variance guides selectivity in multi-step syntheses .

Q. What strategies mitigate competing side reactions (e.g., oxidation, hydrolysis) during functionalization of this compound?

  • Methodological Answer:

  • Solvent Choice: Use aprotic solvents (e.g., DMF, THF) to reduce hydrolysis.
  • Temperature Control: Maintain ≤60°C to prevent thermal decomposition.
  • Protecting Groups: Temporarily block the pyridine nitrogen with Boc groups to avoid unwanted coordination during alkylation .

Q. How can computational modeling predict the bioactivity of this compound derivatives targeting neurological enzymes?

  • Methodological Answer: Density Functional Theory (DFT) calculations assess electrophilicity of the chloromethyl group (localized LUMO at Cl) and docking simulations evaluate binding affinity to targets like acetylcholinesterase. Experimental validation via enzyme inhibition assays (IC₅₀ values) correlates with computational predictions .

Q. What are the challenges in analyzing contradictory data on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer: Stability studies show:

  • Acidic Conditions (pH <3): Hydrochloride salt form enhances solubility but may degrade via hydrolysis over 24 hours.
  • Basic Conditions (pH >9): Rapid dechlorination occurs, forming pyridinemethanol.
    Contradictions arise from solvent impurities or oxygen exposure; replicate studies under inert atmospheres for reproducibility .

Properties

IUPAC Name

3-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQCWYFDIQSALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6959-48-4 (hydrochloride)
Record name 3-(Chloromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7043825
Record name 3-(Chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3099-31-8
Record name 3-(Chloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3099-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(CHLOROMETHYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QM5JL9CFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of the above nitrile (0.18 g, 0.63 mmol) and nicotinoyl chloride hydrochloride (0.45 g, 2.5 mmol) in THF (6 mL) was then treated with DIPEA (0.55 mL, 3.2 mmol) and stirred at 80° C. for 16 h. The reaction was cooled to room temperature, concentrated under reduced pressure, diluted with CH2Cl2 (10 mL) and washed with brine solution (2×10 mL). The combined organic extracts were then dried (Na2SO4), filtered and concentrated and the crude material purified by flash column chromatography on silica gel (25:1:0.1 CH2Cl2/MeOH/NH4OH) to afford N-[(R)-1-(2-cyano-1-methyl-ethyl)-piperidin-4-yl]-N-(4-ethoxy-phenyl)-nicotinamide impure with nicotinyl chloride (88%).
Name
nitrile
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Chloromethyl)pyridine
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3-(Chloromethyl)pyridine
3-(Chloromethyl)pyridine
3-(Chloromethyl)pyridine

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